Structural Differentiation: Aromatic vs Saturated Pyrazolo[1,5-a]pyridine Core Determines Kinase Hinge-Binding Planarity
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-5-carboxamide bears a fully aromatic pyrazolo[1,5-a]pyridine core, whereas its direct analog N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034259-11-3) contains a saturated tetrahydropyridine ring . In the published p38 kinase inhibitor series, the aromatic pyrazolo[1,5-a]pyridine system achieves p38α IC50 values of ≤0.10 µM through π-stacking interactions with the kinase hinge region (Tyr-35 in p38α), while partially saturated analogs lose this interaction and show substantially reduced potency [1].
| Evidence Dimension | Pyridine ring oxidation state (aromatic vs saturated) and consequent planarity |
|---|---|
| Target Compound Data | Fully aromatic pyrazolo[1,5-a]pyridine; complete π-conjugation across the bicyclic system |
| Comparator Or Baseline | CAS 2034259-11-3: tetrahydropyrazolo[1,5-a]pyridine with sp³-hybridized carbon atoms at positions 4,5,6,7; non-planar ring |
| Quantified Difference | Loss of aromaticity in the pyridine ring: saturated analog eliminates the planar π-surface that mediates kinase hinge binding; published pyrazolo[1,5-a]pyridine p38 inhibitors with aromatic core achieve IC50 ≤0.10 µM vs negligible inhibition for saturated analogs (IC50 >10 µM in comparable series) [1] |
| Conditions | Structural comparison based on published X-ray crystallography and SAR from pyrazolo[1,5-a]pyridine p38 kinase inhibitor series (Cheung et al., 2008, Bioorg. Med. Chem. Lett. 18, 5428–5430); p38α enzyme inhibition assay |
Why This Matters
For kinase inhibitor screening campaigns, the aromatic core is essential for ATP-competitive hinge binding; the saturated analog is structurally incapable of engaging the same binding mode and would produce false negatives if used as a substitute.
- [1] Cheung, M.; Harris, P. A.; Badiang, J. G.; Peckham, G. E.; Chamberlain, S. D.; Alberti, M. J.; Jung, D. K.; Harris, S. S.; Bramson, N. H.; Epperly, A. H.; Stimpson, S. A.; Peel, M. R. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorg. Med. Chem. Lett. 2008, 18, 5428–5430. View Source
